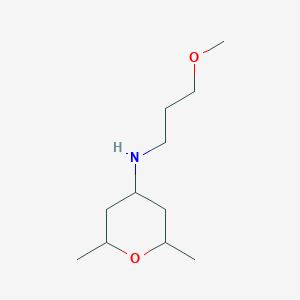![molecular formula C7H7NO2S2 B13224031 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide](/img/structure/B13224031.png)
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno[3,4-b][1,4]dioxine derivative with a thiocarbonyl reagent under controlled temperature and solvent conditions . The reaction conditions often require an inert atmosphere and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbonitrile
- 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxylic acid
- 3,4-Ethylenedioxythiophene
Uniqueness
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the thiocarbonyl functionality .
Properties
Molecular Formula |
C7H7NO2S2 |
|---|---|
Molecular Weight |
201.3 g/mol |
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbothioamide |
InChI |
InChI=1S/C7H7NO2S2/c8-7(11)6-5-4(3-12-6)9-1-2-10-5/h3H,1-2H2,(H2,8,11) |
InChI Key |
DRATVQIGCSGVRC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC=C2O1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine](/img/structure/B13224017.png)


![2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13224044.png)
